2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane
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Overview
Description
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane is a chemical compound with the molecular formula C8H14ClF3O2 It is characterized by the presence of a chloro group, two ethoxy groups, and three fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane typically involves the reaction of 2-chloro-1,1,1-trifluorobutane with ethanol under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethoxy groups replace the hydrogen atoms on the butane backbone. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of 4,4-diethoxy-1,1,1-trifluorobutane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-hydroxy-4,4-diethoxy-1,1,1-trifluorobutane, 2-amino-4,4-diethoxy-1,1,1-trifluorobutane, and 2-thio-4,4-diethoxy-1,1,1-trifluorobutane.
Oxidation: Products include 2-chloro-4,4-diethoxy-1,1,1-trifluorobutanal and 2-chloro-4,4-diethoxy-1,1,1-trifluorobutanoic acid.
Reduction: The major product is 4,4-diethoxy-1,1,1-trifluorobutane.
Scientific Research Applications
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of fluorinated anesthetics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane involves its interaction with various molecular targets and pathways. The chloro and ethoxy groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its interaction with intracellular targets.
Comparison with Similar Compounds
2-Chloro-4,4-diethoxy-1,1,1-trifluorobutane can be compared with other similar compounds such as:
2-Chloro-4,4-dimethoxy-1,1,1-trifluorobutane: This compound has methoxy groups instead of ethoxy groups, resulting in different chemical reactivity and physical properties.
2-Bromo-4,4-diethoxy-1,1,1-trifluorobutane: The presence of a bromo group instead of a chloro group affects the compound’s nucleophilicity and reaction rates.
4,4-Diethoxy-1,1,1-trifluorobutane: This compound lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of chloro, ethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-chloro-4,4-diethoxy-1,1,1-trifluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGBBDZQWYOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(F)(F)F)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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